Acid secretion-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

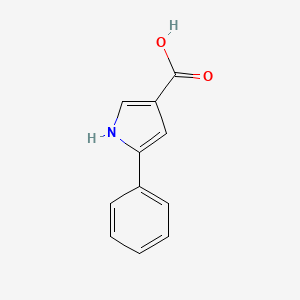

5-phenyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBZFQDBQWSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286332 | |

| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161958-62-9 | |

| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161958-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Acid Secretion-IN-1

Disclaimer: The compound referred to as "Acid Secretion-IN-1" is identified as compound example 17.4 in patent WO2018024188A1. The name "this compound" is a catalog name from a commercial supplier and appears to be a misnomer, as the compound's actual context within the patent is the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy, not the inhibition of gastric acid secretion. This guide will focus on the technical information available for compound 17.4 in its correct context.

Core Compound Identity and Properties

Compound Name: this compound (per supplier catalog), Example 17.4 (per patent WO2018024188A1)

Chemical Nature: A polycyclic compound that serves as an intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors.[1] It is described as a mixture of two diastereomers.

Chemical Characterization: The following data has been reported for compound 17.4:

| Parameter | Value |

| Molecular Formula | C₂₇H₂₆N₂O₄ |

| Molecular Weight | 442.51 g/mol |

| ¹H NMR (400 MHz, acetone-d₆), δ (ppm) | 2.49-2.67 (m, 1H), 2.85-2.95 (m, 1H), 3.25-3.65 (m, 4H), 3.80 (s, 3H), 3.88-4.45 (m, 3H), 4.60-5.30 (m, 1H), 5.81 (s, 1H), 6.64-6.99 (m, 4H), 7.03-7.42 (m, 6H), 7.76-7.95 (m, 2H) |

| Mass Spectrometry (LRMS, electrospray, H₂O, positive ion mode) | m/z 443.2 [M+H]⁺ |

Mechanism of Action and Biological Target

Compound 17.4 is an intermediate in the synthesis of molecules targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway.

In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment. This overexpression leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This process has a profound immunosuppressive effect by inducing T-cell anergy and apoptosis, thereby allowing cancer cells to evade the host's immune system.

The final compounds synthesized from intermediates like 17.4 are designed to inhibit the enzymatic activity of IDO1. By blocking IDO1, these inhibitors aim to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines. This, in turn, is expected to reactivate anti-tumor T-cell responses and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

Experimental Protocols

Synthesis of Compound 17.4

While the full, detailed synthetic protocol from patent WO2018024188A1 is not publicly available in the provided search results, a general solid-phase synthesis approach for analogous hydroxyindoline-derived tricyclic derivatives has been described. The synthesis of a library of such compounds, including 17.4, involves a multi-step process on a solid support (e.g., Wang resin).

General Workflow for Solid-Phase Synthesis:

-

Resin Loading: Attachment of a suitable starting material to the solid support (e.g., bromo Wang resin).

-

Scaffold Construction: A series of chemical reactions to build the core tricyclic structure. This may involve steps like palladium-catalyzed cross-coupling reactions.

-

Introduction of Diversity: Coupling of various building blocks (e.g., Fmoc-protected amino acids) to introduce chemical diversity.

-

Cyclization: Intramolecular reaction to form one of the rings of the tricyclic system.

-

Cleavage from Resin: Release of the final compound from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

-

Purification: Purification of the cleaved compound, for instance, by High-Performance Liquid Chromatography (HPLC).

IDO1 Inhibition Assay (General Protocol)

No specific biological data for compound 17.4 itself is provided in the search results, as it is an intermediate. However, the final compounds derived from it would be tested for their ability to inhibit IDO1. A general protocol for a cell-free enzymatic IDO1 inhibition assay is as follows:

Objective: To determine the in vitro potency (IC₅₀) of a test compound against recombinant human IDO1 enzyme.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Test Compound (dissolved in DMSO)

-

Reaction Buffer (e.g., 50 mM potassium phosphate, pH 6.5)

-

Cofactors and reagents (e.g., methylene (B1212753) blue, ascorbic acid, catalase)

-

Stop Solution (e.g., trichloroacetic acid)

-

Detection Reagent (e.g., Ehrlich's Reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all buffers, substrate, and cofactor solutions to their final working concentrations.

-

Compound Dilution: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then in reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, IDO1 enzyme, and varying concentrations of the test compound. Include control wells with no inhibitor (vehicle control).

-

Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). This also serves to hydrolyze the product N-formylkynurenine to kynurenine.

-

Detection: Add a detection reagent (e.g., Ehrlich's Reagent) that reacts with kynurenine to produce a colored product.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data

As "this compound" (compound 17.4) is a synthetic intermediate, there is no publicly available quantitative data regarding its biological activity (e.g., IC₅₀ or EC₅₀ values). The purpose of its synthesis is to serve as a building block for the creation of final compounds that are intended to be active IDO1 inhibitors. The quantitative data for the final, active compounds would be found within the full patent document WO2018024188A1, which was not accessible in the provided search results.

Conclusion

"this compound" is a catalog name for a synthetic intermediate, compound 17.4, described in patent WO2018024188A1. Its relevance is not in the field of gastric acid secretion but in the synthesis of novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy. While the precise details of its synthesis and the biological activity of the final products are proprietary information contained within the full patent, this guide provides an overview of its chemical identity, the mechanism of action of its target (IDO1), and general experimental protocols relevant to its synthesis and the evaluation of the final inhibitor compounds. For further detailed information, researchers should consult the full text of patent WO2018024188A1.

References

Acid secretion-IN-1 discovery and history

An In-depth Technical Guide on the Discovery and History of Gastric Acid Secretion and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of gastric acid secretion has a rich history, evolving from early observations of digestion to the molecular-level understanding of the intricate cellular and signaling pathways involved. This journey has been pivotal in the development of highly effective therapeutic agents for acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the historical milestones, the key physiological mechanisms of acid secretion, and the discovery of major inhibitory pathways that have paved the way for modern pharmacology.

A Historical Perspective on the Science of Gastric Acid Secretion

The understanding of gastric acid secretion has been a long and incremental process, marked by key discoveries over several centuries.[1][2] Initially, the process of digestion was poorly understood, with theories ranging from mechanical grinding to fermentation.[2]

-

17th-18th Centuries: Early experiments on animals and humans began to shed light on the chemical nature of digestion.[2] Scientists like René Antoine Ferchault de Réaumur and Lazzaro Spallanzani conducted experiments that suggested a chemical process was at play.[2]

-

1823: A landmark discovery was made by William Prout, who identified hydrochloric acid as the primary acid agent in the stomach.[2]

-

19th Century: The role of the vagus nerve in controlling acid secretion was identified, and the digestive enzyme pepsin was discovered by Theodor Schwann in 1836.[1][2]

-

20th Century to Present: The 20th century saw the elucidation of the roles of histamine (B1213489) and gastrin in stimulating acid secretion, leading to the development of targeted pharmacological inhibitors.[1][3] This era culminated in the identification of the proton pump (H+/K+ ATPase) as the final step in acid secretion.[1]

The Physiology of Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the oxyntic glands of the stomach lining.[4][5] This secretion is a complex and energy-intensive process.[5] The secreted acid plays a crucial role in protein digestion by activating pepsinogen to pepsin and in killing ingested pathogens.[5]

The secretion of gastric acid is regulated by a complex interplay of neural, hormonal, and paracrine signals. This regulation occurs in three phases:

-

Cephalic Phase: Triggered by the sight, smell, taste, or thought of food, this phase is mediated by the vagus nerve, which stimulates parietal cells.[6][7]

-

Gastric Phase: This phase is initiated by the presence of food in the stomach, which causes distension and chemical stimulation.[6][8] These stimuli lead to the release of gastrin from G cells.[9]

-

Intestinal Phase: As partially digested food enters the small intestine, it triggers further, albeit minor, stimulation of acid secretion.[6]

Key Cellular Players and Signaling Pathways

Several cell types in the stomach wall are crucial for the regulation of acid secretion:

-

Parietal Cells: The acid-producing cells, containing the H+/K+ ATPase (proton pump).[4][5]

-

Enterochromaffin-like (ECL) Cells: These cells release histamine, a potent stimulator of parietal cells.[10][11]

-

G Cells: Located in the antrum of the stomach, these cells synthesize and secrete the hormone gastrin.[9][10]

-

D Cells: These cells secrete somatostatin, which inhibits acid secretion by acting on G cells, ECL cells, and parietal cells.[12]

The primary stimulants of acid secretion are acetylcholine (B1216132) (released from nerve endings), gastrin, and histamine.[13] These molecules bind to specific receptors on parietal cells, activating downstream signaling pathways that lead to the translocation and activation of the H+/K+ ATPase.

Caption: Major signaling pathways regulating gastric acid secretion.

Pharmacological Inhibition of Acid Secretion

The detailed understanding of the physiology of acid secretion has enabled the development of powerful drugs to control it.

Histamine H2 Receptor Antagonists

The discovery of histamine's role as a major stimulant of acid secretion led to the development of histamine H2 receptor antagonists in the late 1970s.[3] These drugs competitively block the binding of histamine to H2 receptors on parietal cells, thereby reducing acid secretion.

Proton Pump Inhibitors (PPIs)

The identification of the H+/K+ ATPase as the final step in the acid secretion pathway provided a new target for drug development. Proton pump inhibitors (PPIs), introduced in the late 1980s, are prodrugs that are activated in the acidic environment of the parietal cell canaliculi.[3][11] They then form a covalent bond with the H+/K+ ATPase, irreversibly inhibiting its function.[11]

| Drug Class | Mechanism of Action | Onset of Action | Duration of Action |

| H2 Receptor Antagonists | Competitive antagonists of histamine H2 receptors on parietal cells. | Rapid | Shorter |

| Proton Pump Inhibitors | Irreversible inhibition of the H+/K+ ATPase (proton pump) in activated parietal cells. | Slower (requires accumulation and activation) | Longer (due to irreversible inhibition) |

Experimental Protocols for Studying Acid Secretion

A variety of in vivo and in vitro methods are used to study gastric acid secretion and the effects of potential inhibitors.

In Vivo Measurement of Gastric Acid Secretion in Animal Models

Objective: To measure the rate of gastric acid secretion in a living animal, often in response to secretagogues or inhibitors.

Typical Protocol (using a urethane-anesthetized rat model): [14]

-

Animal Preparation: A rat is anesthetized with urethane. A tracheal cannula may be inserted to ensure a clear airway. The abdomen is opened, and the esophagus and pylorus are ligated.

-

Gastric Perfusion: A double-lumen cannula is inserted into the stomach through an incision in the forestomach. A perfusion fluid (e.g., saline) is continuously circulated through the stomach at a constant rate.

-

Sample Collection: The perfusate is collected at regular intervals (e.g., every 15 minutes).

-

Acid Measurement: The collected samples are titrated with a standard base (e.g., 0.01 N NaOH) to a neutral pH to determine the amount of acid secreted.

-

Stimulation/Inhibition: After a basal secretion period, a secretagogue (e.g., histamine, pentagastrin) or an inhibitor is administered intravenously or intraperitoneally, and the effect on acid secretion is measured.

In Vitro Measurement of Acid Secretion in Isolated Gastric Glands

Objective: To study the direct effects of compounds on acid secretion by parietal cells in a controlled environment, free from systemic influences.

Typical Protocol:

-

Gland Isolation: The gastric mucosa is scraped from the stomach of a rabbit or other suitable animal. The tissue is minced and digested with collagenase to isolate individual gastric glands.

-

Gland Culture: The isolated glands are suspended in a suitable buffer (e.g., containing HEPES and essential nutrients).

-

Measurement of Acid Production: Acid production can be indirectly measured using methods such as the accumulation of a weak base like aminopyrine (B3395922), which is trapped in the acidic canaliculi of the parietal cells. The amount of trapped aminopyrine is quantified using radiolabeling or other detection methods.

-

Compound Testing: The glands are incubated with various concentrations of the test compound before or during stimulation with a secretagogue (e.g., histamine, carbachol). The effect on aminopyrine accumulation is then measured to determine the inhibitory potency (e.g., IC50).

Caption: General experimental workflows for studying gastric acid secretion.

Quantitative Data on Acid Secretion Inhibitors

The potency of acid secretion inhibitors is typically quantified by their IC50 or Ki values. The following table provides a conceptual representation of such data.

| Compound Class | Example Compound | Target | In Vitro Potency (IC50) |

| H2 Receptor Antagonist | Cimetidine | Histamine H2 Receptor | ~1 µM |

| Proton Pump Inhibitor | Omeprazole | H+/K+ ATPase | ~0.1-1 µM (in activated state) |

| Potassium-Competitive Acid Blocker (P-CAB) | Vonoprazan | H+/K+ ATPase | ~10-20 nM |

Note: The values presented are approximate and can vary depending on the specific assay conditions.

Conclusion

The journey from the initial identification of hydrochloric acid in the stomach to the development of sophisticated, mechanism-based inhibitors of acid secretion is a testament to the power of physiological and pharmacological research. The detailed elucidation of the cellular and molecular mechanisms of acid secretion has not only advanced our fundamental understanding of gastrointestinal physiology but has also led to the creation of highly effective therapies for a range of acid-related disorders. Future research in this area may focus on further refining the selectivity and duration of action of acid-suppressing drugs and exploring the long-term physiological consequences of profound acid suppression.

References

- 1. From Prout to the proton pump--a history of the science of gastric acid secretion and the surgery of peptic ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From the “hungry acid” to pepsinogen: a journey through time in quest for the stomach’s secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History of acid suppression: focus on the hospital setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 5. Gastric acid - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Studies on the mechanisms of food-stimulated gastric acid secretion in normal human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teachmeanatomy.info [teachmeanatomy.info]

- 10. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. droracle.ai [droracle.ai]

- 14. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Omeprazole: A Proton Pump Inhibitor for Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731) is a first-in-class proton pump inhibitor (PPI) that potently suppresses gastric acid secretion. It is a cornerstone therapy for acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[1] As a substituted benzimidazole, omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, converts to its active form to irreversibly inhibit the H+/K+-ATPase, the final step in the acid secretion pathway. This guide provides a comprehensive technical overview of omeprazole's chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used to characterize its activity.

Chemical Structure and Physicochemical Properties

Omeprazole is chemically designated as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. It is a racemic mixture of (S)- and (R)-enantiomers.

Table 1: Physicochemical Properties of Omeprazole

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-1,3-benzodiazole | |

| Molecular Formula | C17H19N3O3S | [2] |

| Molecular Weight | 345.42 g/mol | [2] |

| CAS Number | 73590-58-6 | |

| Melting Point | 150-160 °C (with decomposition) | [2] |

| Solubility | Soluble in dichloromethane, methanol, and ethanol; very slightly soluble in water. | [2] |

| pKa1 (pyridine) | ~4.0 | [3] |

| pKa2 (benzimidazole) | ~1.0 | [3] |

Mechanism of Action

Omeprazole's mechanism of action is a targeted and irreversible inhibition of the gastric H+/K+-ATPase, also known as the proton pump, located in the secretory canaliculi of parietal cells.

-

Accumulation in Parietal Cells : As a weak base, omeprazole readily crosses cell membranes and accumulates in the acidic environment of the parietal cell canaliculi, where the pH can be as low as 1.0. This acidic environment facilitates the protonation of omeprazole.[3]

-

Acid-Catalyzed Activation : In this acidic milieu, omeprazole undergoes a proton-catalyzed molecular rearrangement to its active form, a tetracyclic sulfenamide (B3320178).[3] This conversion is crucial for its inhibitory activity.

-

Covalent Inhibition of H+/K+-ATPase : The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase. Omeprazole has been shown to bind to cysteine 813 and 892.[3] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion, which is the exchange of intracellular H+ for extracellular K+.

The inhibition of the H+/K+-ATPase by omeprazole is dose-dependent and affects both basal and stimulated acid secretion. Due to the irreversible nature of the inhibition, the restoration of acid secretion is dependent on the synthesis of new proton pump molecules, leading to a prolonged duration of action that far exceeds the drug's plasma half-life.

Pharmacokinetics

The pharmacokinetic profile of omeprazole is characterized by rapid absorption, extensive metabolism, and a short plasma half-life, which contrasts with its long-lasting pharmacodynamic effect.

Table 2: Pharmacokinetic Parameters of Omeprazole

| Parameter | Value | Reference |

| Bioavailability (single oral dose) | 30-40% | [4] |

| Bioavailability (repeated oral dose) | ~60% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [4] |

| Peak Plasma Concentration (Cmax) (20 mg dose) | Varies by formulation and patient factors | |

| Volume of Distribution (Vd) | 0.3 L/kg | [5] |

| Plasma Protein Binding | ~95% | [4] |

| Metabolism | Primarily hepatic via CYP2C19 and CYP3A4 | [4] |

| Major Metabolites | Hydroxyomeprazole, Omeprazole sulphone | [5] |

| Elimination Half-life (t1/2) | 0.5 - 1 hour | [4] |

| Excretion | ~80% renal (as metabolites), remainder in feces | [5] |

Quantitative Data on Biological Activity

Omeprazole's inhibitory effect on the H+/K+-ATPase has been quantified in various in vitro systems.

Table 3: In Vitro Inhibitory Activity of Omeprazole

| Assay System | Parameter | Value | Reference |

| Isolated Human Gastric Glands (histamine-stimulated) | IC50 | ~50 nM | [6] |

| Isolated Human Gastric Vesicles (H+/K+-ATPase activity) | IC50 | 4 µM | [6] |

| Hog Gastric (H+/K+)-ATPase | IC50 | 5.8 µM | |

| Histamine-induced acid formation | IC50 | 0.16 µM |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the direct inhibitory effect of omeprazole on its target enzyme.

Methodology:

-

Preparation of H+/K+-ATPase-enriched vesicles : Gastric mucosal tissue is homogenized and subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase vesicles.[4]

-

Acid Activation of Omeprazole : Omeprazole is pre-incubated in an acidic buffer (pH < 4) to facilitate its conversion to the active sulfenamide.

-

Enzyme Inhibition : The activated omeprazole is then incubated with the H+/K+-ATPase vesicles.

-

Measurement of ATPase Activity : The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay that quantifies the release of inorganic phosphate (B84403).

-

Calculation of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence of omeprazole to a control sample without the inhibitor. The IC50 value is then determined from a dose-response curve.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory action of omeprazole on acid formation in gastric glands and on H+,K+-ATPase isolated from human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Acid secretion-IN-1 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Gastric Acid Secretion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric acid secretion is a complex and tightly regulated physiological process essential for digestion and defense against pathogens.[1][2] Dysregulation of this process can lead to several acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. Consequently, the inhibition of gastric acid secretion is a cornerstone of therapy for these conditions. This technical guide provides an in-depth overview of the molecular mechanisms governing acid secretion and the methodologies employed to characterize inhibitors of this process. While this guide is broadly applicable, it will use the placeholder "Acid Secretion-IN-1" to represent a novel investigational inhibitor to illustrate the characterization process.

Core Signaling Pathways in Gastric Acid Secretion

The secretion of hydrochloric acid (HCl) is primarily carried out by parietal cells located in the oxyntic glands of the stomach lining.[1][2] This process is regulated by a complex interplay of endocrine, paracrine, and neural signals that converge on the parietal cell.[3][4] The final step in acid secretion is the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell.[2][5]

There are three main stimulatory pathways that regulate gastric acid secretion:

-

The Gastrin Pathway (Endocrine): Gastrin, a hormone released from G-cells in the stomach antrum, is a primary stimulant of acid secretion.[6] It acts both directly on parietal cells and indirectly by stimulating histamine (B1213489) release from enterochromaffin-like (ECL) cells.[5][6] Gastrin binds to the cholecystokinin (B1591339) B (CCK2) receptor on these cells.[5][7]

-

The Histamine Pathway (Paracrine): Histamine, released from ECL cells, is a potent stimulator of acid secretion.[1] It binds to H2 receptors on parietal cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4][8]

-

The Acetylcholine Pathway (Neural): Acetylcholine (ACh) is released from postganglionic vagal nerve endings and stimulates acid secretion by binding to muscarinic M3 receptors on parietal cells.[7][8] This leads to an increase in intracellular calcium concentrations.[4]

Conversely, acid secretion is inhibited by somatostatin, which is released from D-cells and acts to suppress gastrin release.[1][8]

Hypothetical Mechanism of Action of this compound

Based on the known regulatory points, a novel inhibitor like "this compound" could act through several mechanisms. The most common and effective class of acid secretion inhibitors are the proton pump inhibitors (PPIs), which covalently bind to and irreversibly inactivate the H+/K+ ATPase.[5] Other possibilities include H2 receptor antagonists, which block the action of histamine, or CCK2 receptor antagonists, which block the action of gastrin.

For the purpose of this guide, we will hypothesize that This compound is a novel, reversible, ATP-competitive inhibitor of the H+/K+ ATPase.

Quantitative Data for this compound

The following table summarizes hypothetical quantitative data that would be generated during the characterization of this compound.

| Parameter | Value | Assay Type | Description |

| H+/K+ ATPase Inhibition | |||

| IC50 | 50 nM | Purified Enzyme Assay | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | 25 nM | Enzyme Kinetics | Inhibitor constant, indicating binding affinity to the enzyme. |

| Cellular Activity | |||

| IC50 (Parietal Cells) | 200 nM | Isolated Parietal Cell Assay | Concentration of inhibitor required to reduce acid secretion in isolated parietal cells by 50%. |

| Receptor Binding Affinity | |||

| Ki (H2 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the H2 receptor (to assess off-target effects). |

| Ki (M3 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the M3 receptor (to assess off-target effects). |

| Ki (CCK2 Receptor) | > 10 µM | Radioligand Binding Assay | Binding affinity for the CCK2 receptor (to assess off-target effects). |

| In Vivo Efficacy | |||

| ED50 | 5 mg/kg | Gastric pH Measurement in Rats | Dose of inhibitor required to reduce gastric acid secretion by 50% in an animal model. |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel inhibitor. Below are representative protocols for key experiments.

H+/K+ ATPase Inhibition Assay (Purified Enzyme)

-

Objective: To determine the in vitro potency of this compound against purified H+/K+ ATPase.

-

Materials: Purified porcine H+/K+ ATPase, ATP, MES buffer, valinomycin, nigericin, pH-sensitive fluorescent dye (e.g., ACMA).

-

Method:

-

Purified H+/K+ ATPase vesicles are pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The activity of the proton pump is measured by monitoring the quenching of a pH-sensitive fluorescent dye as protons are pumped into the vesicles.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Acid Secretion Assay in Isolated Rabbit Gastric Glands

-

Objective: To assess the cellular potency of this compound in a primary cell-based assay.

-

Materials: Isolated rabbit gastric glands, histamine, carbachol, [14C]-aminopyrine, scintillation fluid.

-

Method:

-

Gastric glands are isolated from rabbit stomachs by collagenase digestion.

-

Glands are pre-incubated with varying concentrations of this compound.

-

Acid secretion is stimulated with histamine and carbachol.

-

The accumulation of [14C]-aminopyrine (a weak base that accumulates in acidic spaces) is measured by liquid scintillation counting as an index of acid secretion.

-

IC50 values are determined from the dose-response curve.

-

In Vivo Gastric Acid Secretion in a Rat Model

-

Objective: To evaluate the in vivo efficacy of this compound.

-

Materials: Sprague-Dawley rats, urethane (B1682113) anesthesia, pH microelectrode, infusion pump.

-

Method:

-

Rats are anesthetized and a gastric fistula is created.

-

A pH microelectrode is placed in the stomach to continuously monitor gastric pH.

-

Basal acid secretion is established, followed by stimulation with pentagastrin.

-

This compound is administered intravenously or orally at various doses.

-

The inhibition of stimulated acid secretion is measured, and the ED50 is calculated.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel gastric acid secretion inhibitor.

Conclusion

The development of novel inhibitors of gastric acid secretion requires a thorough understanding of the underlying physiological pathways and a systematic approach to characterization. This guide has provided an overview of the core mechanisms of acid secretion, hypothetical data for a novel inhibitor, and detailed experimental protocols. By following a rigorous and well-defined experimental plan, researchers and drug development professionals can effectively evaluate the potential of new therapeutic agents for the treatment of acid-related disorders.

References

- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 2. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]

- 3. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

Acid secretion-IN-1 biological target identification

An In-depth Technical Guide to the Biological Target Identification of Acid Secretion-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and conceptual framework for identifying the biological target of a novel hypothetical gastric acid secretion inhibitor, designated "this compound." Based on the current understanding of gastric acid physiology, the primary molecular target for inhibitors of acid secretion is the H+/K+ ATPase (proton pump). This guide outlines the experimental procedures, data interpretation, and signaling pathways relevant to confirming this interaction.

Introduction to Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive system, responsible for protein digestion, mineral absorption, and control of ingested pathogens.[1][2] Acid is secreted by parietal cells located in the corpus of the stomach.[1] The process is tightly regulated by a complex interplay of neural, hormonal, and paracrine signals.[3][4] Key physiological stimuli include acetylcholine, gastrin, and histamine, which act on their respective receptors on the basolateral membrane of parietal cells.[4][5] These signaling cascades converge on the activation and translocation of the H+/K+ ATPase, the final step in acid secretion.[5][6]

The H+/K+ ATPase is a P-type ATPase that actively pumps H+ ions into the gastric lumen in exchange for K+ ions.[5] This enzyme is composed of an α-subunit, which contains the catalytic and ion-translocating domains, and a β-subunit, crucial for its proper assembly and trafficking.[6][7] Given its central role, the H+/K+ ATPase is a well-established and effective target for therapeutic agents aimed at reducing gastric acid secretion.[5][6]

Hypothetical Target of this compound: The H+/K+ ATPase

We hypothesize that this compound is a novel inhibitor of the gastric H+/K+ ATPase. This hypothesis is based on the compound's designated function in inhibiting acid secretion. To confirm this, a series of experiments are proposed to demonstrate direct binding and functional inhibition of the H+/K+ ATPase by this compound.

Signaling Pathways in Gastric Acid Secretion

The regulation of H+/K+ ATPase activity is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for designing experiments to identify the target of an acid secretion inhibitor.

References

- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 2. youtube.com [youtube.com]

- 3. droracle.ai [droracle.ai]

- 4. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Acid Secretion-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Acid Secretion-IN-1, a novel inhibitor of gastric acid secretion. This document details the compound's mechanism of action, presents quantitative data from a suite of in vitro assays, and outlines the experimental protocols used to generate this data. The information herein is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical in vitro characteristics of this compound.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by neural, hormonal, and paracrine pathways.[1][2][3] The final step in acid secretion is mediated by the H+/K+-ATPase (proton pump) located in the apical membrane of parietal cells.[4][5][6][7] Dysregulation of acid secretion can lead to various acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. This has driven the development of various therapeutic agents aimed at controlling gastric acid.

This compound is a novel small molecule inhibitor of gastric acid secretion. This guide summarizes its in vitro activity, providing key data and methodologies to support its preclinical evaluation.

Proposed Mechanism of Action

This compound is hypothesized to be a potassium-competitive acid blocker (P-CAB). Unlike traditional proton pump inhibitors (PPIs) which bind covalently to the H+/K+-ATPase, P-CABs inhibit the pump in a reversible and K+-competitive manner. This mechanism is proposed to offer a more rapid onset of action and potentially more consistent acid suppression.

Quantitative In Vitro Data

The in vitro activity of this compound was evaluated in a series of biochemical and cell-based assays. The results are summarized in the tables below.

Table 1: Biochemical Assay Data

| Assay Type | Target | Parameter | This compound | Control (Omeprazole) |

| Enzyme Inhibition | Purified Porcine H+/K+-ATPase | IC50 (nM) | 15.2 ± 2.1 | 1,200 ± 150 |

Table 2: Cell-Based Assay Data

| Assay Type | Cell System | Parameter | This compound | Control (Ranitidine) |

| Acid Secretion Inhibition | Isolated Rabbit Gastric Glands | IC50 (nM) | 45.8 ± 5.3 | 850 ± 95 |

| [14C]-Aminopyrine Uptake | Rat Parietal Cell Culture | IC50 (nM) | 38.5 ± 4.2 | 720 ± 80 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

H+/K+-ATPase Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the activity of purified H+/K+-ATPase.

Materials:

-

Purified porcine gastric H+/K+-ATPase

-

HEPES buffer (pH 7.4)

-

Valinomycin

-

Nigericin

-

ATP

-

This compound (various concentrations)

-

Omeprazole (control)

Protocol:

-

Lyophilized H+/K+-ATPase vesicles were resuspended in assay buffer.

-

The enzyme preparation was pre-incubated with varying concentrations of this compound or omeprazole.

-

The reaction was initiated by the addition of ATP.

-

ATPase activity was determined by measuring the rate of ATP hydrolysis, typically through a colorimetric assay for inorganic phosphate.

-

IC50 values were calculated from the dose-response curves.

Acid Secretion Assay in Isolated Rabbit Gastric Glands

This ex vivo assay measures the inhibition of acid secretion in a more physiologically relevant system.

Materials:

-

New Zealand White rabbits

-

Collagenase

-

DMEM/F12 medium

-

Histamine (B1213489) (stimulant)

-

This compound (various concentrations)

-

Ranitidine (control)

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

Protocol:

-

Gastric glands were isolated from rabbit gastric mucosa by collagenase digestion.

-

The isolated glands were loaded with a pH-sensitive fluorescent dye.

-

Glands were pre-incubated with various concentrations of this compound or ranitidine.

-

Acid secretion was stimulated with histamine.

-

Changes in intracellular pH were monitored using fluorescence microscopy or a plate reader.

-

IC50 values were determined from the inhibition of the histamine-stimulated pH change.

[14C]-Aminopyrine Uptake Assay in Rat Parietal Cell Culture

This cell-based assay provides an indirect measure of acid secretion by quantifying the accumulation of a weak base in acidic compartments.

Materials:

-

Primary culture of rat parietal cells

-

[14C]-Aminopyrine (radiolabeled weak base)

-

Histamine (stimulant)

-

This compound (various concentrations)

-

Ranitidine (control)

-

Scintillation fluid

Protocol:

-

Rat parietal cells were cultured to confluence in multi-well plates.

-

Cells were pre-incubated with different concentrations of this compound or ranitidine.

-

Acid secretion was stimulated with histamine in the presence of [14C]-aminopyrine.

-

After incubation, cells were washed to remove extracellular radiolabel.

-

Cells were lysed, and the intracellular [14C]-aminopyrine was quantified by liquid scintillation counting.

-

IC50 values were calculated based on the reduction of radiolabel uptake.

Summary and Future Directions

The in vitro data presented in this guide demonstrate that this compound is a potent inhibitor of gastric H+/K+-ATPase. Its activity is confirmed in both biochemical and cell-based assays, showing significant potency in inhibiting acid secretion. The proposed mechanism as a potassium-competitive acid blocker is supported by its direct and potent inhibition of the purified enzyme.

Further in vitro studies are warranted to fully characterize the selectivity and safety profile of this compound. Subsequent in vivo studies will be crucial to evaluate its efficacy and pharmacokinetic/pharmacodynamic properties in animal models of gastric acid secretion.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Effects of Novel Acid Secretion Inhibitors: A Profile of Potassium-Competitive Acid Blockers (P-CABs)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the cellular effects of a new class of gastric acid secretion inhibitors, the Potassium-Competitive Acid Blockers (P-CABs). As "Acid secretion-IN-1" is not a publicly recognized compound, this guide will utilize data from prominent P-CABs, namely Vonoprazan and Tegoprazan, to serve as a representative profile. This guide will cover their mechanism of action, quantitative cellular effects, detailed experimental protocols for their study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the pharmacological management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+/K+-ATPase, P-CABs function through a distinct mechanism of reversible and potassium-competitive inhibition.[1][2] This novel mechanism confers several potential advantages, including a rapid onset of action and the ability to inhibit the proton pump in both its resting and active states.[1][3] Vonoprazan and Tegoprazan are two leading examples of this class, demonstrating potent and sustained suppression of gastric acid secretion.[3][4]

Mechanism of Action

The primary target of P-CABs is the gastric H+/K+-ATPase, the proton pump located in the secretory canaliculi of parietal cells, which is the final step in the acid secretion pathway.[5] P-CABs, such as Vonoprazan, bind ionically and reversibly to the proton pump, competing with potassium ions (K+) for binding to the enzyme.[1] This competitive inhibition effectively blocks the pump's function, preventing the secretion of hydrogen ions into the gastric lumen.[1] A key feature of P-CABs is that they do not require an acidic environment for activation, allowing them to inhibit proton pumps regardless of their functional state.[1]

Quantitative Cellular and Pharmacodynamic Data

The following tables summarize the key quantitative data for Vonoprazan and Tegoprazan, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Potency of Vonoprazan and Tegoprazan against H+/K+-ATPase

| Compound | Species/Source | IC50 | Ki (Inhibitory Constant) | Reference(s) |

| Vonoprazan | Hog Gastric H+/K+-ATPase | 17-19 nM | 10 nM | [5][6] |

| Rabbit Gastric H+/K+-ATPase | - | - | [6] | |

| Forskolin-induced acid formation (rabbit gastric glands) | 0.3 µM | - | [7] | |

| Tegoprazan | Porcine H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] |

| Canine H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] | |

| Human H+/K+-ATPase | 0.29 - 0.52 µM | - | [8][9] | |

| Porcine H+/K+-ATPase (ion-leaky vesicles) | 0.53 µM | - | [10] | |

| Canine Kidney Na+/K+-ATPase | >100 µM | - | [8] |

Table 2: In Vivo Efficacy and Pharmacodynamic Properties of Vonoprazan and Tegoprazan

| Compound | Animal Model | Parameter | Value | Reference(s) |

| Vonoprazan | Healthy Human Subjects | % time intragastric pH > 4 (Day 1, 20 mg) | 62.4% | [11] |

| Healthy Human Subjects | % time intragastric pH > 4 (Day 7, 20 mg) | 87.8% | [11] | |

| Tegoprazan | Rat (GERD model) | ED50 (esophageal injury) | 2.0 mg/kg | [10] |

| Rat (Naproxen-induced ulcer) | ED50 | 0.1 mg/kg | [10] | |

| Rat (Ethanol-induced ulcer) | ED50 | 1.4 mg/kg | [10] | |

| Rat (Water-immersion stress ulcer) | ED50 | 0.1 mg/kg | [10] | |

| Dog (Histamine-induced acid secretion) | Dose for complete inhibition | 1.0 mg/kg | [8] |

Signaling Pathways

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways that converge on the activation of the H+/K+-ATPase. The primary stimulants are histamine, acetylcholine, and gastrin, which act on H2, M3, and CCK2 receptors, respectively. Histamine binding to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). Acetylcholine and gastrin binding to their respective receptors leads to an increase in intracellular calcium concentrations. Both the cAMP/PKA and calcium signaling pathways promote the translocation of H+/K+-ATPase from cytoplasmic tubulovesicles to the apical membrane and stimulate its activity. P-CABs directly inhibit the final step in this process.

Caption: Signaling pathways regulating gastric acid secretion and the point of inhibition by P-CABs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of P-CABs.

In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the proton pump.

Objective: To determine the IC50 value of a test compound against H+/K+-ATPase.

Materials:

-

Gastric H+/K+-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).

-

ATP Tris salt solution (e.g., 2 mM).

-

Test compound (e.g., Vonoprazan) at various concentrations.

-

Positive control (e.g., Omeprazole).

-

Trichloroacetic acid (TCA) solution (e.g., 10% v/v).

-

Reagents for measuring inorganic phosphate (B84403) (Pi) release (e.g., ammonium (B1175870) molybdate (B1676688) and a reducing agent).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and a defined amount of H+/K+-ATPase enriched microsomes (e.g., 10 µg of membrane protein).

-

Add varying concentrations of the test compound or positive control to the reaction mixture and pre-incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the ATP solution.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold TCA solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method (e.g., molybdenum blue method), measuring the absorbance at a specific wavelength (e.g., 660 nm).[12]

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

Measurement of Acid Secretion in Isolated Gastric Glands

This assay provides an ex vivo model to assess the effect of compounds on acid secretion in intact gastric glands.

Objective: To measure the effect of a test compound on basal and stimulated acid secretion in isolated gastric glands.

Materials:

-

Rabbit or human gastric mucosa.

-

Digestion enzymes (e.g., pronase and collagenase).

-

Culture medium (e.g., DMEM/F12).

-

[14C]-Aminopyrine (a weak base that accumulates in acidic compartments).

-

Stimulants (e.g., histamine, carbachol (B1668302), gastrin).

-

Test compound.

-

Scintillation counter.

Procedure:

-

Isolate gastric glands from the gastric mucosa by sequential enzymatic digestion with pronase and collagenase.[6][9]

-

Wash and resuspend the isolated glands in the culture medium.

-

Pre-incubate the glands with the test compound or vehicle for a specified time.

-

Add [14C]-aminopyrine to the gland suspension.

-

Stimulate acid secretion by adding a stimulant (e.g., histamine).

-

Incubate the glands for a defined period to allow for aminopyrine (B3395922) accumulation.

-

Separate the glands from the medium by centrifugation.

-

Lyse the glands and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

-

Calculate the aminopyrine accumulation ratio as an index of acid secretion.

In Vivo Measurement of Gastric pH in Rats

This in vivo model is used to evaluate the efficacy and duration of action of acid secretion inhibitors.

Objective: To measure the effect of a test compound on gastric pH in anesthetized rats.

Materials:

-

Male Wistar rats.

-

Anesthetics (e.g., ketamine and xylazine).

-

Test compound formulated for oral or intraperitoneal administration.

-

pH meter with a microelectrode.

-

Surgical instruments.

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the test compound or vehicle to the rats.

-

At a predetermined time after dosing, anesthetize the rats.

-

Perform a laparotomy to expose the stomach.

-

Make a small incision in the stomach wall.

-

Insert a calibrated pH microelectrode into the gastric lumen to measure the pH of the gastric contents.

-

Record the pH at different time points after administration of the test compound to determine the time course of its effect.

Conclusion

Potassium-Competitive Acid Blockers, as exemplified by Vonoprazan and Tegoprazan, are a promising new class of drugs for the treatment of acid-related disorders. Their unique mechanism of action, characterized by potent, rapid, and sustained inhibition of the gastric H+/K+-ATPase, offers significant advantages over previous generations of acid suppressants. The experimental protocols and data presented in this guide provide a framework for the preclinical and cellular characterization of novel acid secretion inhibitors.

References

- 1. ujms.net [ujms.net]

- 2. Clinical Implications of Proton Pump Inhibitors and Vonoprazan Micro/Nano Drug Delivery Systems for Gastric Acid-Related Disorders and Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo measurement of rat gastric surface cell intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of stimulation of acid production in parietal cells isolated from the pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simulated Gastric Digestion and In Vivo Intestinal Uptake of Orally Administered CuO Nanoparticles and TiO2 E171 in Male and Female Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. karolinum.cz [karolinum.cz]

- 12. researchgate.net [researchgate.net]

Unraveling the Identity of "Acid secretion-IN-1": A Case of Mistaken Identity

An in-depth investigation into the patent and scientific literature surrounding the compound cataloged as "Acid secretion-IN-1" reveals that its nomenclature is likely a misnomer. All available evidence points to this molecule, chemically identified as 5-Phenyl-1H-pyrrole-3-carboxylic acid, being a key intermediate in the synthesis of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with no publicly accessible data supporting a role in the modulation of gastric acid secretion.

This technical guide serves to clarify the true scientific context of "this compound" for researchers, scientists, and drug development professionals, providing a comprehensive overview of its documented properties, synthesis, and biological relevance based on patent literature and related scientific publications.

Compound Identification and Properties

A thorough review of chemical databases and supplier information confirms that "this compound" is the trivial name for the chemical entity 5-Phenyl-1H-pyrrole-3-carboxylic acid.

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | 5-Phenyl-1H-pyrrole-3-carboxylic acid |

| CAS Number | 161958-62-9[1] |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Patent Reference | WO2018024188A1 (Compound Example 17.4)[1][2] |

Core Application: An Intermediate in IDO1 Inhibitor Synthesis

The primary and sole documented application of 5-Phenyl-1H-pyrrole-3-carboxylic acid is as a precursor in the synthesis of potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, which is responsible for the catabolism of the essential amino acid tryptophan. In the context of oncology, the overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan, which in turn suppresses the activity of tumor-infiltrating T-cells, thereby allowing cancer cells to evade the host's immune response.

The logical relationship and workflow for the utilization of this compound is outlined below.

Experimental Protocols: Synthesis of Pyrrole-3-Carboxylic Acid Derivatives

While the exact synthesis protocol for 5-Phenyl-1H-pyrrole-3-carboxylic acid as described in patent WO2018024188A1 is specific to that document, general methodologies for the synthesis of structurally related pyrrole-3-carboxylic acids are available in the scientific literature. A common approach is the Hantzsch pyrrole (B145914) synthesis, which involves the condensation of a β-ketoester, a primary amine, and an α-haloketone.

A representative, generalized protocol for a one-step continuous flow synthesis of a substituted pyrrole-3-carboxylic acid is as follows:

-

Reagent Preparation : Solutions of a tert-butyl acetoacetate (B1235776) derivative, a primary amine, and a 2-bromoketone are prepared in a suitable solvent such as acetonitrile.

-

Flow Reaction : The reagent solutions are pumped and mixed in a microreactor. The reaction mixture is then heated in a flow coil at a specific temperature (e.g., 100-150 °C) for a defined residence time.

-

In Situ Hydrolysis : The HBr generated as a byproduct of the Hantzsch reaction facilitates the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.

-

Purification : The output from the flow reactor is collected and purified, typically by chromatography, to yield the desired pyrrole-3-carboxylic acid derivative.

This methodology offers advantages over traditional batch synthesis by providing higher yields and enabling a more streamlined process.

Signaling Pathway Context: IDO1 in Immune Evasion

The ultimate therapeutic target of the compounds synthesized from "this compound" is the IDO1 pathway, a key mechanism of immune evasion in cancer. The signaling cascade is depicted below.

Inhibitors derived from 5-Phenyl-1H-pyrrole-3-carboxylic acid are designed to block the activity of the IDO1 enzyme, thereby preventing tryptophan depletion and the production of immunosuppressive kynurenine. This restores the proliferative capacity of T-cells and enhances the anti-tumor immune response.

Conclusion

The compound referred to as "this compound" is chemically 5-Phenyl-1H-pyrrole-3-carboxylic acid. Extensive review of patent and scientific literature reveals its role as a synthetic intermediate for the development of IDO1 inhibitors for immuno-oncology. There is no evidence to support its involvement in the regulation of gastric acid secretion. It is recommended that researchers and drug development professionals refer to this compound by its chemical name or CAS number to avoid confusion and accurately reflect its documented biological context.

References

An In-depth Technical Guide on the Inhibition of Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological mechanisms governing gastric acid secretion and the strategies for its inhibition. Given the absence of specific literature for a compound designated "Acid secretion-IN-1," this document will focus on the well-established principles and methodologies in the field, serving as a foundational resource for the discovery and development of novel acid secretion inhibitors.

The Physiology of Gastric Acid Secretion

Gastric acid, primarily hydrochloric acid (HCl), is secreted by parietal cells located in the corpus of the stomach. This process is crucial for digestion and protection against pathogens.[1] The secretion of gastric acid is a complex process regulated by a sophisticated interplay of endocrine, paracrine, and neurocrine signals.[2][3][4]

The main stimulants of acid secretion are:

-

Gastrin: A hormone released from G cells in the stomach antrum in response to food (peptides and amino acids) and vagal stimulation.[5][6] Gastrin acts on cholecystokinin (B1591339) B (CCK2) receptors on enterochromaffin-like (ECL) cells and parietal cells.[5][7]

-

Histamine (B1213489): Released from ECL cells, it acts as a paracrine stimulant on H2 receptors on parietal cells, playing a central role in acid secretion.[1][4][5]

-

Acetylcholine (ACh): Released from vagal nerve endings, ACh stimulates M3 receptors on parietal cells.[6][7]

Conversely, acid secretion is inhibited by:

-

Somatostatin (B550006): Released from D cells in the antrum in response to low gastric pH, somatostatin inhibits gastrin release from G cells and histamine release from ECL cells.[1][7]

The final step in acid secretion is mediated by the H+/K+ ATPase (proton pump) , an enzyme located in the apical membrane of parietal cells that actively pumps H+ ions into the gastric lumen in exchange for K+ ions.[3][4][8]

Signaling Pathways in Gastric Acid Secretion

The regulation of gastric acid secretion involves multiple interconnected signaling pathways. The primary pathways that stimulate the parietal cell are initiated by gastrin, histamine, and acetylcholine. These pathways converge on the activation of the H+/K+ ATPase.

Below is a diagram illustrating the stimulatory and inhibitory signaling pathways controlling gastric acid secretion.

Caption: Stimulatory and inhibitory signaling pathways regulating gastric acid secretion.

Quantitative Data for a Hypothetical Acid Secretion Inhibitor

In the absence of data for "this compound," the following table presents hypothetical data for a generic proton pump inhibitor (PPI), "Inhibitor-X," and a generic H2 receptor antagonist, "Antagonist-Y." This data is illustrative of what would be generated during a drug discovery program.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Notes |

| Inhibitor-X | H+/K+ ATPase | Isolated Enzyme Activity Assay | 15 | N/A | Measures direct inhibition of proton pump activity. |

| Cell-based Acid Secretion Assay | 50 | N/A | Measures inhibition of acid production in cultured primary parietal cells stimulated by histamine. | ||

| Antagonist-Y | H2 Receptor | Radioligand Binding Assay | 5 | N/A | Measures displacement of a radiolabeled ligand from the H2 receptor. |

| Cell-based cAMP Assay | N/A | 25 | Measures the functional antagonism of histamine-induced cAMP production in cells expressing H2 receptors. |

Experimental Protocols

Detailed methodologies are critical for the evaluation of potential acid secretion inhibitors. Below are representative protocols for key experiments.

4.1. Primary Assay: High-Throughput Screening for H+/K+ ATPase Inhibitors

This protocol describes a fluorescent-based assay to screen for inhibitors of the H+/K+ ATPase.

-

Principle: The assay measures the dissipation of a pH gradient across the membrane of vesicles containing the H+/K+ ATPase. The fluorescent dye acridine (B1665455) orange accumulates in the acidic interior of the vesicles, and its fluorescence is quenched. Inhibition of the proton pump prevents the formation of the pH gradient, leading to an increase in fluorescence.

-

Materials:

-

H+/K+ ATPase-enriched vesicles (prepared from hog gastric mucosa)

-

Acridine orange

-

ATP, KCl, MgCl2

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds

-

384-well microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Dispense test compounds and controls into the microplate wells.

-

Add H+/K+ ATPase vesicles and acridine orange to each well and incubate.

-

Initiate the reaction by adding ATP.

-

Monitor the fluorescence signal over time.

-

Calculate the percent inhibition for each compound relative to positive (e.g., omeprazole) and negative (DMSO) controls.

-

4.2. Secondary Assay: Measurement of Acid Secretion in Primary Rabbit Parietal Cells

This protocol details a method to assess the potency of inhibitors in a more physiologically relevant cellular context.

-

Principle: The accumulation of the weak base aminopyrine (B3395922) in acidic compartments is used to quantify acid secretion in isolated parietal cells. Radiolabeled aminopyrine is typically used.

-

Materials:

-

Isolated rabbit gastric glands or purified parietal cells

-

[14C]-Aminopyrine

-

Histamine or other secretagogues

-

Test compounds

-

Cell culture medium (e.g., DMEM)

-

Scintillation counter

-

-

Procedure:

-

Incubate isolated parietal cells with test compounds for a defined period.

-

Add [14C]-Aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

-

After incubation, separate the cells from the medium by centrifugation.

-

Lyse the cells and measure the amount of accumulated [14C]-Aminopyrine using a scintillation counter.

-

Determine the IC50 value by plotting the percent inhibition of aminopyrine accumulation against the concentration of the test compound.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of a novel gastric acid secretion inhibitor.

Caption: A generalized workflow for the discovery of acid secretion inhibitors.

This guide provides a framework for understanding the complex process of gastric acid secretion and the methodologies employed to identify and characterize its inhibitors. While "this compound" does not correspond to a known compound in the public domain, the principles and protocols outlined here are fundamental to the field and can be applied to the investigation of any novel therapeutic agent targeting gastric acid-related disorders.

References

- 1. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 2. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teachmeanatomy.info [teachmeanatomy.info]

- 7. researchgate.net [researchgate.net]

- 8. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Acid Secretion-IN-1 in the Inhibition of Indoleamine 2,3-Dioxygenase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase (IDO1) has emerged as a critical immune-regulatory enzyme and a key target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment that facilitates tumor immune evasion. Consequently, the development of potent and selective IDO1 inhibitors is a major focus of contemporary drug discovery. This technical guide provides an in-depth analysis of "Acid secretion-IN-1," a polycyclic compound identified as a key intermediate in the synthesis of novel IDO1 inhibitors. This document will detail its chemical properties, role in the synthesis of active IDO1 inhibitors, and the experimental methodologies relevant to its application.

Chemical Properties and Structure

This compound is a polycyclic compound with the chemical formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol [1]. It is formally referenced as compound 17.4 in the international patent application WO2018024188A1[2]. While the patent primarily focuses on the final polycyclic compounds as active IDO1 inhibitors, this compound serves as a crucial building block in their synthesis.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Patent Reference | Compound 17.4 in WO2018024188A1 | [2] |

Role in the Synthesis of IDO1 Inhibitors

This compound is not the final active pharmaceutical ingredient but rather a key intermediate in the synthetic route to a series of novel polycyclic IDO1 inhibitors described in patent WO2018024188A1. The patent outlines a synthetic scheme where this intermediate is further modified to produce the final compounds that exhibit potent IDO1 inhibitory activity.

The general workflow for the utilization of this compound in the synthesis of the final IDO inhibitor is as follows:

Experimental Protocols

While specific experimental data on the direct IDO1 inhibitory activity of this compound is not provided in the public domain, this section details the general and widely accepted protocols for evaluating the efficacy of the final IDO1 inhibitors synthesized from it. These methodologies are standard in the field and are representative of the assays that would be employed.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene (B1212753) blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer

Protocol:

-

Preparation of Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Initiation: To each well of a 96-well plate, add the test compound dilution, 200 µM L-Tryptophan, and the assay buffer. Initiate the reaction by adding a pre-determined concentration of recombinant human IDO1 enzyme.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination: Terminate the reaction by adding 30% trichloroacetic acid.

-

Kynurenine (B1673888) Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Absorbance Measurement: Measure the absorbance at 480 nm. The intensity of the color is proportional to the amount of kynurenine produced.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or A375)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

L-Tryptophan

-

Test compound

-

96-well cell culture plates

-

Reagents for kynurenine detection (as in the enzymatic assay)

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

IDO1 Induction and Compound Treatment: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and serial dilutions of the test compound.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

-

Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in the enzymatic assay protocol.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess the cytotoxicity of the compound.

-

Data Analysis: Normalize the kynurenine levels to cell viability and calculate the IC50 value for IDO1 inhibition in a cellular environment.

Signaling Pathway of IDO1 Inhibition in Cancer Immunotherapy

The inhibition of IDO1 by the final compounds derived from this compound is designed to reverse the immunosuppressive effects of tryptophan catabolism in the tumor microenvironment. The underlying signaling pathway is as follows:

-

Tryptophan Depletion: Cancer cells and immune cells in the tumor microenvironment upregulate IDO1, leading to the depletion of the essential amino acid tryptophan.

-

T-Cell Anfrey and Apoptosis: Tryptophan deprivation starves T-cells, leading to their anergy (inactivation) and apoptosis. This is mediated by the activation of the GCN2 kinase stress-response pathway.

-